molecular formula C10H19NO5 B13522273 (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid

Cat. No.: B13522273
M. Wt: 233.26 g/mol
InChI Key: VJDDIZFIHZRFLU-SSDOTTSWSA-N
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Description

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions . This compound is significant in the field of peptide synthesis and other organic synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the generated acid. The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Scientific Research Applications

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid

Uniqueness

(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is unique due to its specific structure, which includes a methoxy group at the 2-position and a Boc-protected amino group at the 4-position. This unique structure makes it particularly useful in peptide synthesis and other organic synthesis applications .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

(2R)-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

VJDDIZFIHZRFLU-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)OC

Origin of Product

United States

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